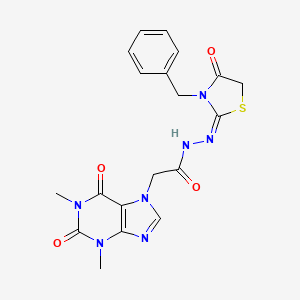
N'-(3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 294720 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential therapeutic effects and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of NSC 294720 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then converted into the final compound through a series of chemical reactions. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
NSC 294720 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 294720 has been studied extensively in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions. In biology, it has been studied for its potential therapeutic effects and its role in cellular processes. In medicine, it is being investigated for its potential use in treating various diseases. In industry, it is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of NSC 294720 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 294720 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar chemical reactions. The comparison can help to identify the specific properties and applications that make NSC 294720 unique.
Eigenschaften
CAS-Nummer |
70863-03-5 |
|---|---|
Molekularformel |
C19H19N7O4S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-[(E)-(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C19H19N7O4S/c1-23-16-15(17(29)24(2)19(23)30)25(11-20-16)9-13(27)21-22-18-26(14(28)10-31-18)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,21,27)/b22-18+ |
InChI-Schlüssel |
OLGYNBRBCTUXJA-RELWKKBWSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/3\N(C(=O)CS3)CC4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=C3N(C(=O)CS3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)










